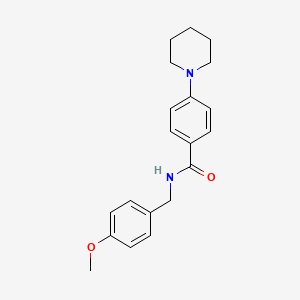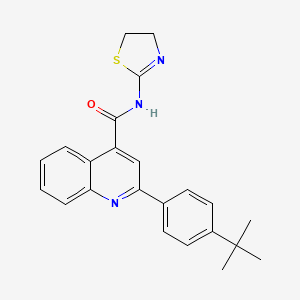
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide
説明
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPBD belongs to the class of benzamide derivatives, which are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide is not fully understood, but it is thought to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. This compound has been shown to block dopamine receptors, which may contribute to its antipsychotic and anti-addictive effects. Additionally, this compound has been shown to activate the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, suggesting its potential use as a pain reliever. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as an anti-addictive agent. Furthermore, this compound has been shown to block dopamine receptors in the brain, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide in lab experiments is its potential as a multifunctional therapeutic agent. This compound has been shown to exhibit analgesic, anti-addictive, and antipsychotic effects, making it a promising candidate for the treatment of a range of disorders. Additionally, this compound has been shown to have a good safety profile in animal studies, suggesting it may be well-tolerated in humans.
One limitation of using this compound in lab experiments is its limited availability. This compound is a relatively new compound, and its synthesis method is complex and time-consuming. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several potential future directions for research on N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide. One area of research could be to further investigate its potential use as a pain reliever. Additionally, further research could investigate its potential use in treating addiction and other psychiatric disorders. Furthermore, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential therapeutic use.
科学的研究の応用
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to exhibit analgesic effects in animal models of pain, suggesting its potential use as a pain reliever. Additionally, this compound has been studied for its potential use as an antipsychotic agent, as it has been shown to block dopamine receptors in the brain. Furthermore, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-5-16(6-12-19)15-21-20(23)17-7-9-18(10-8-17)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRFCLOTYJMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4707663.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-iodophenyl)thiourea](/img/structure/B4707668.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4707679.png)
![{5-[4-(carboxymethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4707694.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)
![3-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4707700.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)
![N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4707720.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B4707723.png)

![1-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707745.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4707757.png)